2-(3-Methylphenoxy)pyridine-5-boronic acid
Description
“2-(3-Methylphenoxy)pyridine-5-boronic acid” is a chemical compound that is widely employed as an intermediate in organic synthesis . It is used as a reagent in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters involves several methods such as halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .Molecular Structure Analysis
The molecular formula of “2-(3-Methylphenoxy)pyridine-5-boronic acid” is CHBNO. Its average mass is 152.944 Da and its monoisotopic mass is 153.059723 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it undergoes catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . It is also used in Suzuki–Miyaura coupling reactions .properties
IUPAC Name |
[6-(3-methylphenoxy)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-14-12)13(15)16/h2-8,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBLSVZYYLJCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)pyridine-5-boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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